molecular formula C21H28N2O3 B1388950 N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide CAS No. 1020055-36-0

N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Cat. No.: B1388950
CAS No.: 1020055-36-0
M. Wt: 356.5 g/mol
InChI Key: IBYZDFDXENTZJI-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methoxy group, and a phenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-(sec-butyl)phenol with an appropriate halogenated butanoic acid derivative under basic conditions to form the phenoxybutanoic acid.

    Amidation reaction: The phenoxybutanoic acid is then reacted with 5-amino-2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final amide compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.

    Controlled reaction environments: Temperature, pressure, and solvent conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation products: Hydroxylated derivatives.

    Reduction products: Aminated derivatives.

    Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide: Lacks the sec-butyl group, which may affect its biological activity and chemical properties.

    N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]butanamide: Contains a tert-butyl group instead of a sec-butyl group, which may influence its steric and electronic properties.

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is unique due to the presence of the sec-butyl group, which can impact its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2-butan-2-ylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-5-14(3)16-9-7-8-10-19(16)26-18(6-2)21(24)23-17-13-15(22)11-12-20(17)25-4/h7-14,18H,5-6,22H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYZDFDXENTZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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